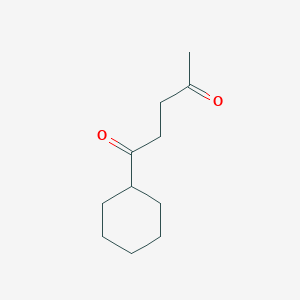

1-Cyclohexylpentane-1,4-dione

Description

1-Cyclohexylpentane-1,4-dione is a diketone derivative featuring a cyclohexyl substituent attached to a pentane-1,4-dione backbone. Its synthesis involves the reaction of cyclohexylpentane-1,4-dione with methylamine and sulfamic acid in absolute ethanol, yielding a white solid with a 79% efficiency . This compound serves as a precursor in palladium- and platinum-catalyzed C–H arylation reactions, highlighting its utility in organometallic chemistry and pharmaceutical intermediate synthesis .

Properties

CAS No. |

61771-79-7 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1-cyclohexylpentane-1,4-dione |

InChI |

InChI=1S/C11H18O2/c1-9(12)7-8-11(13)10-5-3-2-4-6-10/h10H,2-8H2,1H3 |

InChI Key |

XSGVDXNSWXPHOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclohexylpentane-1,4-dione with analogous diketones and heterocyclic derivatives, focusing on structural features, synthesis methods, physicochemical properties, and biological activities.

Structural Analogues: Imidazolidin-2,4-diones (IM Series)

Compounds such as 3-phenyl-5-(4-ethylphenyl)-imidazolidin-2,4-dione (IM-3) and 5-(4-isopropylphenyl)-3-phenylimidazolidin-2,4-dione (IM-7) share a diketone core but incorporate aromatic substituents (phenyl, ethylphenyl, or isopropylphenyl) instead of cyclohexyl groups. These derivatives are synthesized via Strecker reactions using arylaldehydes and amino acids, achieving yields of 70–74% .

| Compound | Substituents | Yield (%) | Pharmacological Activity |

|---|---|---|---|

| IM-3 | 4-ethylphenyl, phenyl | 70–74 | CNS modulation, antinociceptive |

| IM-7 | 4-isopropylphenyl, phenyl | 70–74 | Acute cardiovascular effects |

| 1-Cyclohexylpentane-1,4-dione | Cyclohexyl | 79 | Catalytic C–H arylation precursor |

Key Differences :

- Applications : While IM derivatives exhibit biological activities (e.g., CNS effects), 1-cyclohexylpentane-1,4-dione is primarily used in catalytic synthesis .

Pyran-2,4-dione Derivatives

C2-symmetrical bis-(β-enamino-pyran-2,4-dione) derivatives linked via a 1,6-hexylene spacer (e.g., 2a and 2b) exhibit distinct electronic properties. For instance, 2a has a higher dipole moment (3.89 D) than 2b (2.45 D), influencing their crystal packing and intermolecular interactions (e.g., H···H, O···H contacts) .

| Property | 1-Cyclohexylpentane-1,4-dione | Pyran-2,4-dione (2a) |

|---|---|---|

| Dipole moment (D) | Not reported | 3.89 |

| Dominant intermolecular | – | H···H, O···H |

| NMR correlation (R²) | – | 0.93–0.94 |

Key Insight : Pyran-2,4-diones are polar and amenable to DFT-based spectral predictions, unlike 1-cyclohexylpentane-1,4-dione, which lacks reported electronic data .

Cyclohexan-1,4-dione Derivatives

Cyclohexan-1,4-dione is a precursor for multi-component reactions yielding fused heterocycles (e.g., thiazolidine-2,4-diones). These derivatives often feature active methylene groups, enabling diverse functionalization via sodium acetate-catalyzed deprotonation .

| Feature | 1-Cyclohexylpentane-1,4-dione | Cyclohexan-1,4-dione Derivatives |

|---|---|---|

| Core structure | Linear pentane-1,4-dione | Cyclohexane ring with diketone |

| Functionalization | Catalytic arylation | Heterocyclization (e.g., thiazolidines) |

| Biological relevance | Synthetic intermediate | Antidiabetic, antimicrobial |

Contrast : Cyclohexan-1,4-dione derivatives are more versatile in generating bioactive heterocycles, whereas 1-cyclohexylpentane-1,4-dione is specialized in transition-metal catalysis .

1-Cyclohexyl-1,4-diazepane

This diazepane derivative (C10H20N2) has a molecular weight of 168.28 g/mol and serves as a scaffold in medicinal chemistry, contrasting with the diketone’s synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.